molecular formula C29H26FN3O3 B2629329 (11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321836-99-0

(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2629329
CAS RN: 1321836-99-0
M. Wt: 483.543
InChI Key: GIELZLGRKYLJEL-YCNYHXFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C29H26FN3O3 and its molecular weight is 483.543. The purity is usually 95%.
BenchChem offers high-quality (11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Corrosion Inhibition

Quinoline Derivatives as Corrosion Inhibitors : Quinoline and its derivatives, featuring high electron density due to their aromatic nature, have been extensively studied for their anticorrosive properties. These compounds show good effectiveness against metallic corrosion, forming stable chelating complexes with metallic surface atoms through coordination bonding. This makes them valuable in developing corrosion inhibitors for various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Pyrimidine and Quinoline Scaffolds in Drug Synthesis

Synthesis of Pyrimido[4,5-b]quinolines : Studies on the synthesis of pyrimido[4,5-b]quinolines starting from barbituric acid derivatives reveal the potential of these compounds in creating biologically potent molecules with significant therapeutic importance. These compounds have been used as starting materials for the synthesis of various fused pyrimidines, showing the versatility of quinoline derivatives in medicinal chemistry (Nandha Kumar et al., 2001).

Hybrid Catalysts in Heterocyclic Synthesis

Application of Hybrid Catalysts : The use of hybrid catalysts in synthesizing heterocyclic compounds, like pyrano[2,3-d]pyrimidine scaffolds, highlights the importance of innovative catalytic methods in developing new molecules for medicinal and pharmaceutical industries. These scaffolds have broad applicability, underscoring the continuous need for efficient synthesis methods in drug discovery and development (Parmar, Vala, & Patel, 2023).

Functionalization for Optoelectronic Materials

Quinazolines and Pyrimidines in Optoelectronics : The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value in creating novel optoelectronic materials. These compounds, through functionalization, have found applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the intersection of organic synthesis and material science (Lipunova et al., 2018).

properties

IUPAC Name

4-(4-fluorophenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN3O3/c1-35-25-9-3-2-8-24(25)32-28(34)23-17-19-16-18-6-4-14-33-15-5-7-22(26(18)33)27(19)36-29(23)31-21-12-10-20(30)11-13-21/h2-3,8-13,16-17H,4-7,14-15H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELZLGRKYLJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)F)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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